molecular formula C10H9F6N B164688 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS No. 127733-40-8

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Cat. No. B164688
M. Wt: 257.18 g/mol
InChI Key: PFVWEAYXWZFSSK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine” is a derivative of "3,5-Bis(trifluoromethyl)aniline" . The “3,5-Bis(trifluoromethyl)phenyl” motif is used extensively in H-bond catalysts .


Synthesis Analysis

The synthesis of related compounds has been reported. For example, “3,5-Bis(trifluoromethyl)aniline” was used in the synthesis of “N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline”, a Schiff’s base .

Scientific Research Applications

Catalyst Development

Scientific Field: Organic & Biomolecular Chemistry

Results or Outcomes: The use of these catalysts has played a very important role in the development of H-bond organocatalysts . They are now used ubiquitously in this field .

Synthesis of Trifluoromethyl Ketones

Scientific Field: Medicinal Chemistry

Results or Outcomes: TFMKs have been identified as exceedingly valuable synthetic targets and have found application as key intermediates in medicinal chemistry .

properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWEAYXWZFSSK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363693
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

CAS RN

127733-40-8
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
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reactant
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Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
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catalyst
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6 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The resulting 1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide (crude product: 111.5 mg) was dissolved in methanol (6 mL) and the solution was added with palladium-fibroin (18 mg) for hydrogen substitution, and then the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 77.6 mg of 1-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil (yield: 91%, for 2 steps).
Name
1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide
Quantity
111.5 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
Reaction Step Two

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